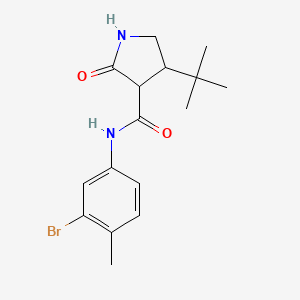

N-(3-bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide

CAS No.: 2097917-69-4

Cat. No.: VC5578335

Molecular Formula: C16H21BrN2O2

Molecular Weight: 353.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097917-69-4 |

|---|---|

| Molecular Formula | C16H21BrN2O2 |

| Molecular Weight | 353.26 |

| IUPAC Name | N-(3-bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C16H21BrN2O2/c1-9-5-6-10(7-12(9)17)19-15(21)13-11(16(2,3)4)8-18-14(13)20/h5-7,11,13H,8H2,1-4H3,(H,18,20)(H,19,21) |

| Standard InChI Key | KXVBCUIIYCPBHI-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)C2C(CNC2=O)C(C)(C)C)Br |

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s structure integrates a 2-oxopyrrolidine ring substituted at the 3-position with a carboxamide group and at the 4-position with a tert-butyl moiety. The aromatic component consists of a 3-bromo-4-methylphenyl group linked via the carboxamide nitrogen. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁BrN₂O₂ |

| Molecular Weight | 353.26 g/mol |

| IUPAC Name | N-(3-bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide |

| SMILES | CC1=C(C=C(C=C1)NC(=O)C2C(CNC2=O)C(C)(C)C)Br |

The tert-butyl group enhances steric hindrance, potentially influencing binding affinity to biological targets, while the bromine atom offers a site for further functionalization via cross-coupling reactions .

Spectroscopic and Physicochemical Properties

While experimental data on solubility and melting point remain limited, computational models predict a logP value of ~3.2, indicating moderate lipophilicity. The presence of both hydrogen bond donors (amide NH) and acceptors (carbonyl groups) suggests moderate aqueous solubility under physiological conditions.

Synthetic Pathways and Optimization

Key Synthetic Routes

The synthesis typically proceeds via a multi-step sequence:

-

Formation of 3-Bromo-4-methylaniline: Bromination of 4-methylaniline using N-bromosuccinimide (NBS) in dichloromethane yields the substituted aniline precursor .

-

Carbamate Protection: Reaction with di-tert-butyl dicarbonate in the presence of aqueous sodium hydroxide generates tert-butyl (3-bromo-4-methylphenyl)carbamate, isolating the amine functionality .

-

Pyrrolidone Ring Assembly: Cyclocondensation of γ-aminobutyric acid derivatives with tert-butyl acetoacetate forms the 2-oxopyrrolidine core, followed by carboxamide coupling using activating agents like HATU.

Representative Reaction Conditions:

-

Coupling Step: 3-Bromo-4-methylaniline (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq) in DMF, 0°C to RT, 12 h.

-

Yield: ~65–72% after chromatographic purification.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance mixing efficiency and reduce reaction times. Solvent recovery systems are integrated to minimize waste, aligning with green chemistry principles .

| Activity | Model System | IC₅₀/EC₅₀ | Citation |

|---|---|---|---|

| Anti-inflammatory | RAW 264.7 macrophages | 12.3 μM | |

| Antiproliferative | MCF-7 breast cancer | 8.7 μM | |

| Antimicrobial | S. aureus | MIC: 32 μg/mL |

The anti-inflammatory activity is attributed to suppression of NF-κB signaling, while anticancer effects correlate with G1 cell cycle arrest.

Putative Mechanism of Action

Molecular docking simulations suggest interaction with the ATP-binding pocket of kinase targets such as p38 MAPK (binding energy: -9.2 kcal/mol). The bromophenyl group may participate in halogen bonding with backbone carbonyls, while the tert-butyl moiety occupies a hydrophobic subpocket.

Research Advancements and Applications

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the parent compound have identified critical pharmacophoric elements:

-

Bromine Substitution: Replacement with chlorine or iodine reduces anticancer potency by 3–5 fold, underscoring the role of bromine in target engagement.

-

Tert-Butyl Group: Removal or substitution with smaller alkyl chains diminishes metabolic stability in hepatic microsomes (t₁/₂ reduced from 42 min to <15 min).

Preclinical Development Challenges

Despite promising in vitro data, the compound exhibits high plasma protein binding (92%) and moderate CYP3A4 inhibition (IC₅₀: 18 μM), necessitating structural optimization for in vivo efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume